Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Catalog No.
S1902639
CAS No.
75829-66-2
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

CAS Number

75829-66-2

Product Name

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1

InChI Key

VEVONSHXUHYXKX-HIQCEYAYSA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Potential Enzyme Inhibitor

The cyclic benzylidene group in PhBnG bears some resemblance to the structure of certain carbohydrates. This feature allows PhBnG to potentially act as an inhibitor for enzymes that break down carbohydrates. Researchers investigate whether PhBnG can inhibit glycosidases, a class of enzymes that cleave glycosidic bonds in carbohydrates []. Inhibiting specific glycosidases could be useful for studying carbohydrate metabolism or developing new drugs to treat diseases like diabetes.

Substrate Analog for Glycosyltransferases

Glycosyltransferases are enzymes that transfer sugar molecules like glucose between molecules. PhBnG's resemblance to glucose could make it a substrate analog for these enzymes. Studying how glycosyltransferases interact with PhBnG can provide insights into the enzyme's mechanism and function. This knowledge could be useful in developing drugs that target glycosylation pathways in various diseases [].

XLogP3

1.7

Dates

Modify: 2023-08-16

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